3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone
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Overview
Description
3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone is an organic compound with a complex structure, featuring both fluorine and nitro functional groups
Preparation Methods
The synthesis of 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Amination: Introduction of the anilino group.
Condensation: Formation of the propanone structure through a condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The presence of the fluorine and nitro groups can influence its binding affinity and reactivity with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include:
3-Fluoro-4-methylaniline: Lacks the nitro group and propanone structure.
3-Nitroaniline: Lacks the fluorine and propanone structure.
1-(3-Nitrophenyl)-1-propanone: Lacks the anilino group.
Compared to these compounds, 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone is unique due to its combined functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-(3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-11-5-6-13(10-15(11)17)18-8-7-16(20)12-3-2-4-14(9-12)19(21)22/h2-6,9-10,18H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXQCRPYQTGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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